4-Undecene, 3-methyl-, (E)-
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Overview
Description
4-Undecene, 3-methyl-, (E)- is an organic compound with the molecular formula C12H24. It is an alkene with a double bond between the fourth and fifth carbon atoms and a methyl group attached to the third carbon atom. The (E)- designation indicates that the highest priority substituents on each carbon of the double bond are on opposite sides, giving it a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Undecene, 3-methyl-, (E)- can be achieved through several methods. One common approach involves the reaction of cis-1-bromo-1-octene with sec-butylmagnesium chloride. This reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure the desired stereochemistry is maintained .
Industrial Production Methods
Industrial production of 4-Undecene, 3-methyl-, (E)- often involves catalytic processes. These processes may use metal catalysts such as palladium or nickel to facilitate the addition of the methyl group and the formation of the double bond. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Undecene, 3-methyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated hydrocarbons.
Substitution: The methyl group and the double bond can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives
Scientific Research Applications
4-Undecene, 3-methyl-, (E)- has several scientific research applications:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Undecene, 3-methyl-, (E)- depends on the specific reactions it undergoes. In oxidation reactions, the double bond is typically the site of attack, leading to the formation of various oxidized products. In reduction reactions, the double bond is reduced to a single bond, resulting in the formation of saturated hydrocarbons. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Undecene, (Z)-: The (Z)-isomer has the highest priority substituents on the same side of the double bond, giving it a cis configuration.
3-Methylundecane: A saturated hydrocarbon with a similar carbon skeleton but lacking the double bond.
2-Ethyl-decane: Another saturated hydrocarbon with a different branching pattern
Uniqueness
4-Undecene, 3-methyl-, (E)- is unique due to its specific stereochemistry and the presence of both a double bond and a methyl group.
Properties
CAS No. |
74630-59-4 |
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Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(E)-3-methylundec-4-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h10-12H,4-9H2,1-3H3/b11-10+ |
InChI Key |
FOCAIPNHDGQZST-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCC/C=C/C(C)CC |
Canonical SMILES |
CCCCCCC=CC(C)CC |
Origin of Product |
United States |
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